N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 467.6 g/mol. It is primarily categorized as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting various biological pathways.
This compound falls under the category of thienopyrimidines, which are known for their diverse biological activities, including antitumor and antimicrobial properties. Its structure includes a pyrimidine ring fused with a thieno group, which is characteristic of many biologically active compounds.
The synthesis of N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps that include the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization to introduce the methoxyphenyl and acetamide groups.
Methods:
Technical Details:
The molecular structure of N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
InChI and SMILES:
InChI=1S/C23H21N3O4S2/c1-29-16-7-5-6-15(12-16)13-24-20(27)14-32-23-25-17-10-11-31-21(17)22(28)26(23)18-8-3-4-9-19(18)30-2/h3-12H,13-14H2,1-2H3,(H,24,27)
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3
The compound exhibits a complex three-dimensional structure that influences its reactivity and interaction with biological targets.
The reactivity of N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be explored through various chemical reactions:
Reactions:
Technical Details:
The specific reaction pathways depend on the presence of catalysts, solvents, and temperature conditions that can significantly affect reaction rates and products.
The mechanism of action for N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully elucidated but likely involves interactions with specific biological targets:
Process:
Data:
Further studies are required to establish definitive mechanisms through biochemical assays and molecular docking studies.
The physical properties of N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide include:
Chemical properties include:
N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in various scientific fields:
Further research is warranted to explore its full potential in medicinal chemistry and related fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: